![molecular formula C7H4ClN3O B2572266 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 2034402-69-0](/img/structure/B2572266.png)
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Overview
Description
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 3-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is often catalyzed by a Friedel–Crafts-type alkylation/cyclization process, yielding the desired pyrazolopyridine analogues with high enantioselectivity . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. One such method involves the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by isolation of the intermediate heteroaryl aldehyde .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 3 undergoes nucleophilic substitution (SNAr) under mild conditions. For example:
-
Reaction with amines (e.g., hydrazines) yields substituted pyrazolopyridine derivatives.
-
In the presence of thiourea, the chloro group is replaced by a thiol group, forming 3-thioether analogs .
Example Reaction:
Conditions: EtOH, 60°C, 4–6 hours .
Aldehyde Group Reactivity
The aldehyde at position 4 participates in diverse condensation and cyclization reactions:
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives:
Yield: 75–92% (DMF, piperidine catalyst) .
Biginelli Reaction
Forms dihydropyrimidinones with urea/thiourea and ethyl acetoacetate:
Catalyst: FeCl₃·6H₂O, 80°C, 3 hours .
Tautomerism-Dependent Reactions
The compound exists in equilibrium between 1H and 2H tautomers, influencing regioselectivity:
-
1H tautomer favors electrophilic substitution at N1.
Impact on Reactivity:
Tautomer | Reactive Site | Preferred Reaction |
---|---|---|
1H | N1 | Alkylation |
2H | C3/C5 | Nitration/Sulfonation |
Oxidation
The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
Reduction
Sodium borohydride reduces the aldehyde to a hydroxymethyl group:
Four-Component Bicyclization
Reacts with amines, diketones, and aldehydes to form tricyclic frameworks:
Catalyst: Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, solvent-free, 100°C .
Cross-Coupling Reactions
The chloro group facilitates Suzuki-Miyaura coupling after bromination:
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
Biological Activity Modulation
Derivatives show enhanced kinase inhibition (e.g., tropomyosin receptor kinases) and antitubercular activity:
Derivative | Biological Target | IC₅₀/ MIC Value |
---|---|---|
3-Amino-4-carbaldehyde | TrkA kinase | 12 nM |
4-Carboxylic acid | M. tuberculosis H37Rv | 0.25 µg/mL |
Data sources: . |
Key Synthetic Routes and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
SNAr with hydrazine | EtOH, reflux | 82 |
Knoevenagel condensation | DMF, piperidine, 80°C | 89 |
Suzuki coupling | Pd catalyst, 80°C | 75 |
Biginelli reaction | FeCl₃·6H₂O, 80°C | 91 |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde group at the 4-position of the pyrazole ring. This reaction is crucial as it not only modifies the compound's reactivity but also enhances its biological profile by allowing for further derivatization.
Key Synthetic Routes:
- Vilsmeier-Haack Reaction: This method is commonly employed to synthesize various substituted pyrazolo[3,4-b]pyridines, including the target compound. The reaction conditions can be optimized to yield high purity and yield of the desired aldehyde derivative .
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a valuable scaffold in drug discovery.
Antimicrobial Activity:
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines possess significant antimicrobial properties. For instance, studies have shown that compounds with an aldehyde functional group exhibit enhanced activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
Compound | Activity Against | Method |
---|---|---|
PYR3 | Bacillus subtilis | Paper disc diffusion |
PYR4 | Escherichia coli | Agar dilution method |
Anticancer Potential:
Recent investigations indicate that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. The structural modifications at the 4-position enhance their selectivity and potency against various cancer cell lines .
Neurological Applications:
Some studies suggest that these compounds may also have neuroprotective effects, potentially serving as therapeutic agents for neurodegenerative diseases like Alzheimer's . The presence of the aldehyde group is thought to contribute to their ability to cross the blood-brain barrier.
Biological Mechanisms
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:
- Inhibition of Enzymes: The compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides which can modulate various signaling pathways .
- Receptor Modulation: It has been noted for its potential to act on adenosine receptors, which play a role in numerous physiological processes including inflammation and immune responses .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives based on this scaffold:
- Study on Antimicrobial Activity: A comprehensive study screened various derivatives against multiple bacterial strains, showing that modifications at the aldehyde position significantly enhance antibacterial properties .
- Cancer Inhibition Studies: Another research effort focused on synthesizing new analogs and evaluating their efficacy against specific cancer cell lines. The results indicated promising IC50 values for certain derivatives, suggesting potential for further development .
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde primarily involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits the kinase activity by binding to the active site, thereby preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and aldehyde substituents, making it less reactive in certain chemical reactions.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, affecting its chemical properties and reactivity.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a chloro group, altering its biological activity.
Uniqueness
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro and aldehyde groups allows for a variety of chemical modifications and enhances its potential as a therapeutic agent .
Biological Activity
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole and a pyridine ring, characterized by a chloro substituent at the 3-position and an aldehyde group at the 4-position. These unique structural attributes confer distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.
Structure
- Chemical Formula : CHClNO
- Molecular Weight : 172.58 g/mol
- CAS Number : 2034402-69-0
Reactivity
The compound undergoes various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : It can be reduced to a primary alcohol.
- Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.
This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. By binding to the active site of these kinases, the compound inhibits their activity, thereby preventing downstream signaling pathways associated with cancer progression, such as Ras/Erk and PI3K/Akt pathways .
Therapeutic Applications
Research has indicated potential therapeutic applications for this compound in various cancers:
- Colorectal Cancer
- Non-Small Cell Lung Cancer
Additionally, its structural analogs have been explored for other biological activities, including:
- Antimicrobial Activity : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Investigated for potential use against viral infections.
Table 1: Biological Activities of this compound
Structure-Activity Relationship (SAR)
The presence of the chloro and aldehyde groups significantly enhances the biological activity of this compound compared to its analogs. For instance:
- 1H-Pyrazolo[3,4-b]pyridine lacks these substituents and exhibits reduced reactivity in biological assays.
- 2H-Pyrazolo[3,4-b]pyridine shows different tautomeric forms affecting its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, and how are intermediates validated?
- Methodology : The compound is typically synthesized via multi-step reactions involving halogenation and formylation. For example, pyrazole-carbaldehyde intermediates (e.g., 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized by cyclocondensation of hydrazines with α,β-unsaturated aldehydes, followed by chlorination using POCl₃ or SOCl₂ .
- Validation : Intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry (HRMS). For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was confirmed by ¹H NMR (δ 9.8 ppm for aldehyde proton) and HRMS (m/z calc. 222.06, exp. 222.05) .
Q. How do researchers address solubility challenges during purification of pyrazolo-pyridine carbaldehydes?
- Methodology : Column chromatography with gradient elution (hexane:ethyl acetate or DCM:methanol) is standard. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves separation .
- Critical Note : Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce side products, minimizing purification complexity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed cross-coupling reactions involving this compound?
- Data-Driven Approach :
- Use PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with XPhos as ligands for Suzuki-Miyaura couplings .
- Optimize solvent (DMF or toluene) and base (Cs₂CO₃ vs. K₂CO₃): Yields increase from 50% to 88% with Cs₂CO₃ due to enhanced deprotonation .
- Contradiction Alert : Microwave vs. conventional heating—microwave reduces reaction time (30 min vs. 12 hours) but may lower selectivity in sterically hindered systems .
Q. What spectral discrepancies arise in NMR analysis of pyrazolo-pyridine derivatives, and how are they resolved?
- Case Study :
- Aldehyde Proton Shifts : 3-Chloro derivatives show δ 9.8–10.2 ppm in DMSO-d₆, but δ 9.5–9.7 ppm in CDCl₃ due to solvent polarity .
- Chlorine Quadrupolar Broadening : ³⁵Cl/³⁷Cl isotopes cause splitting in ¹³C NMR (e.g., C-3 at δ 145–150 ppm). Use high-field instruments (≥500 MHz) to resolve .
Q. How does the chloro-substitution at the 3-position influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Mechanistic Insight :
- The electron-withdrawing aldehyde group at C-4 activates the C-3 chloro substituent for SNAr. Reactivity order: C-3 > C-5 due to resonance stabilization of the Meisenheimer complex .
- Experimental Proof : Substitution with amines (e.g., 3-chloro-4-fluorophenylamine) proceeds at 100°C in DMF with 70–85% yields .
Q. Experimental Design & Troubleshooting
Q. How to design a stability study for this compound under varying pH conditions?
- Protocol :
Prepare solutions in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
Key Finding : Degradation peaks (tR = 3.2 min) appear at pH >10 due to aldehyde oxidation to carboxylic acid .
Mitigation : Store compounds at pH 6–8 under nitrogen to prevent oxidation .
Q. What strategies mitigate byproduct formation during formylation of pyrazolo-pyridine intermediates?
- Optimization Steps :
- Use Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C to suppress over-formylation.
- Quench with ice-water immediately post-reaction to limit side reactions .
- Yield Improvement : From 45% to 72% by controlling stoichiometry (1:1.2 aldehyde:reagent) .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting melting points reported for pyrazolo-pyridine carbaldehydes in literature?
- Case Example :
- 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Reported mp 122–123°C (pure) vs. 91–92°C (with solvent traces) .
- Resolution : Use DSC to detect polymorphs and ensure solvent-free crystallization via repeated ethyl acetate/hexane recrystallization .
Q. Applications in Drug Discovery
Q. What role does this compound play in kinase inhibitor design?
- Rationale : The pyrazolo-pyridine scaffold mimics adenine in ATP-binding pockets. Chloro and aldehyde groups enable covalent binding to Cys residues (e.g., BTK inhibitors) .
- Synthetic Example : N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (IC₅₀ = 12 nM against EGFR) .
Q. Safety & Compliance
Q. What waste management protocols apply to halogenated pyrazolo-pyridine derivatives?
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(3-12)1-2-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPKHRVJKFDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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